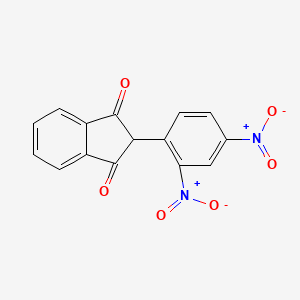
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to an indene-dione structure. The compound is known for its vibrant color and is often used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate indene-dione precursor. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture in ethanol for a specific duration to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, precise control of reaction temperatures, and efficient purification techniques to obtain the compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Nucleophilic Addition-Elimination Reactions: It reacts with carbonyl compounds through nucleophilic addition followed by elimination of water.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric Acid: Used as a catalyst in condensation reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically hydrazones and other derivatives that retain the dinitrophenyl group .
Aplicaciones Científicas De Investigación
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and analysis of carbonyl compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a metabolic stimulant.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione involves its ability to undergo nucleophilic addition-elimination reactions. The compound adds across the carbon-oxygen double bond of carbonyl compounds, forming an intermediate that subsequently eliminates water to form a stable hydrazone . This mechanism is crucial for its role in detecting carbonyl compounds and other applications.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
2,4-Dinitrophenol: Another dinitrophenyl derivative known for its use as a metabolic stimulant and in biochemical studies.
Uniqueness
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione is unique due to its specific indene-dione structure, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl derivatives . This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C15H8N2O6 |
|---|---|
Peso molecular |
312.23 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H8N2O6/c18-14-9-3-1-2-4-10(9)15(19)13(14)11-6-5-8(16(20)21)7-12(11)17(22)23/h1-7,13H |
Clave InChI |
ILXFVMQNHMRCGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)


![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)


![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)


![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)



![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)
